4-(trifluoromethyl)-1,3-oxazole

Description

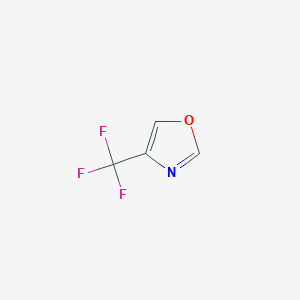

4-(Trifluoromethyl)-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring with a trifluoromethyl (-CF₃) substituent at the 4-position. The oxazole core (C₃H₃NO) contains oxygen and nitrogen atoms at positions 1 and 3, respectively. The electron-withdrawing -CF₃ group significantly influences its electronic properties, solubility, and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its synthetic versatility is demonstrated in nickel-catalyzed C-H arylation reactions (e.g., forming 5-[4-(trifluoromethyl)phenyl]-2-phenyl-1,3-oxazole derivatives) .

Properties

IUPAC Name |

4-(trifluoromethyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3-1-9-2-8-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDFOMFDWLUWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with α-p-chlorophenyl glycine dispersed in an aromatic hydrocarbon solvent (e.g., toluene or xylene). Trifluoroacetic acid (TFA) and triethylamine (TEA) are added sequentially to protonate the amino group and deprotonate the carboxyl group, respectively. Solid phosgene (COCl₂) dissolved in the same solvent is then introduced, initiating cyclization via intramolecular nucleophilic acyl substitution. The reaction proceeds at 50–70°C for 2–4 hours, yielding the oxazole core with a trifluoromethyl group at position 2.

Key Parameters:

-

Solvent Selection: Aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloroethane) are preferred for their inertness and ability to dissolve phosgene.

-

Stoichiometry: Optimal mass ratios of glycine:TFA:TEA:phosgene = 185:135–170:100–130:220–255 ensure complete conversion.

-

Temperature Control: Maintaining 55–65°C during phosgene addition minimizes side reactions like over-chlorination.

Yield and Scalability

In Example 2 of the patent, 1.85 kg of α-p-chlorophenyl glycine reacted with 2.30 kg TFA and 1.55 kg TEA in toluene produced 2.49 kg of product (95.1% purity, 95.0% yield). Scaling to 3.00 kg phosgene in Example 6 achieved consistent yields of 95.8%, demonstrating industrial viability.

Domino Reactions for Functionalized Oxazoles

Domino reactions offer a route to modify preexisting oxazole rings, exemplified by the transformation of 5-fluoro-4-trifluoromethyl-1,3-oxazole (1a) into polycyclic derivatives.

Aniline-Mediated Rearrangement

Heating 1a with excess aniline at 40°C induces a four-step domino sequence:

-

Nucleophilic Aromatic Substitution: Aniline replaces the 5-fluoro group.

-

HF Elimination: The trifluoromethyl group loses one fluorine, forming a gem-difluoro intermediate.

-

Cycloaddition: A second aniline molecule participates in a [4+2] cycloaddition.

-

Aromatization: Final elimination of HF yields a tetracyclic product (C₂₈H₂₂N₄O).

Advantages:

-

No catalysts or harsh conditions required.

-

Enables rapid diversification of the oxazole scaffold.

Challenges in Direct Synthesis of 4-(Trifluoromethyl)-1,3-Oxazole

While the above methods target substituted oxazoles, direct synthesis of the parent this compound remains underexplored in the reviewed literature. Potential strategies inferred from analogous processes include:

Halogen-Trifluoromethyl Exchange

A hypothetical route could involve:

-

Bromination: Introducing a bromine at position 4 of 1,3-oxazole.

-

Cross-Coupling: Employing copper-mediated trifluoromethylation (e.g., using CF₃I or Umemoto’s reagent).

Limitations:

-

Oxazole’s electron-deficient nature may hinder metal-catalyzed couplings.

-

Competing side reactions at nitrogen or oxygen centers.

[2+3] Cycloaddition Approaches

Forming the oxazole ring de novo from trifluoromethyl-containing precursors:

-

Nitrile Oxides and Alkenes: Reacting CF₃-substituted nitrile oxides with acetylene derivatives under Huisgen conditions.

Example Reaction:

This method remains theoretical and requires validation.

Comparative Analysis of Methodologies

"The combination of trifluoroacetic acid and triethylamine creates an ideal microenvironment for cyclization, balancing protonation and deprotonation steps critical for oxazole ring formation."

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 4-(trifluoromethyl)-1,3-oxazole exhibit promising anticancer properties. A series of novel 1,3-oxazole sulfonamides were synthesized and tested against the NCI-60 human tumor cell lines, revealing that many compounds displayed significant growth inhibition, particularly against leukemia cell lines. The most potent inhibitors had GI50 values in the low nanomolar range .

Mechanism of Action

The trifluoromethyl group enhances the lipophilicity of these compounds, improving their ability to penetrate biological membranes. This modification can increase binding affinity to specific molecular targets, such as enzymes involved in cancer cell proliferation .

Material Science

Organic Electronics

The unique electronic properties of this compound make it a valuable building block in the development of organic semiconductors and light-emitting diodes (LEDs). Its incorporation into materials can enhance performance characteristics, such as charge transport and stability under operational conditions.

Chemical Biology

Biochemical Probes

In chemical biology, this compound serves as a probe for studying enzyme activity and protein interactions. Its ability to selectively bind to specific targets allows researchers to investigate complex biochemical pathways and mechanisms within cellular systems.

Industrial Chemistry

Agrochemicals and Specialty Chemicals

This compound is utilized in the synthesis of agrochemicals and specialty chemicals. The trifluoromethyl group can improve the efficacy and selectivity of these chemicals, making them more effective in agricultural applications .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | GI50 (nM) | LC50 (μM) |

|---|---|---|---|

| Compound A | MCF-7 | 48.8 | >100 |

| Compound B | 4T1 | 44.7 | >100 |

| Compound C | PC-3 | <50 | >100 |

Table 2: Material Properties of Trifluoromethyl-Substituted Compounds

| Property | Value |

|---|---|

| Electron Mobility | High |

| Stability | Enhanced |

| Charge Transport | Improved |

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing a series of fully-substituted 4-(trifluoromethyl)isoxazoles evaluated their anticancer activities against MCF-7, 4T1, and PC-3 cell lines. The results indicated that compounds with the trifluoromethyl group showed improved potency compared to their non-fluorinated counterparts .

Case Study 2: Development of Organic Semiconductors

Research into the use of this compound in organic electronics has illustrated its potential in enhancing the performance of LED materials. The incorporation of this compound led to increased efficiency in light emission and stability under operational conditions.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity . The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs): The -CF₃ group enhances oxidative stability and electrophilicity compared to -NO₂ () or -Br ().

- Synthetic Flexibility : Halogenated derivatives (e.g., bromo or chloromethyl substituents) enable cross-coupling or nucleophilic substitution reactions ().

Electronic and Reactivity Profiles

- This compound : The -CF₃ group induces strong electron withdrawal, lowering the electron density of the oxazole ring. This increases resistance to electrophilic attack but enhances reactivity in nucleophilic aromatic substitution (NAS) compared to unsubstituted oxazoles.

- 4-(4-Nitrophenyl)-1,3-oxazole: The nitro group (-NO₂) provides even greater electron withdrawal than -CF₃, making it a potent chromophore but less stable under reducing conditions .

- Thiazole Analogs : Replacing oxygen with sulfur (e.g., 3-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole) enhances π–π stacking interactions in biological systems, as seen in acetylcholinesterase (AChE) inhibition studies .

Key Findings :

- Thiazole analogs with -CF₃ exhibit stronger enzyme inhibition due to enhanced hydrophobic interactions ().

Biological Activity

4-(Trifluoromethyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. The trifluoromethyl group attached to the oxazole ring significantly enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical development.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : The compound has shown potential as an effective antimicrobial agent against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest its utility in cancer therapy, although specific mechanisms and targets remain to be fully elucidated.

- Pharmacological Applications : It serves as a bioisostere in drug design, improving the pharmacokinetic properties of active pharmaceutical ingredients.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, which is crucial for its biological effects. This interaction can modulate various biochemical pathways, leading to its observed antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antibacterial efficacy of this compound derivatives against several pathogens. For instance, compounds derived from this scaffold have demonstrated significant activity against Ralstonia solanacearum and Xanthomonas axonopodis, with effective concentrations (EC50) lower than those of commercial bactericides .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound | Pathogen | EC50 (μg/mL) | Comparison to Control |

|---|---|---|---|

| 6a | R. solanacearum | 26.2 | Better than TDC (97.2) |

| 6b | Xanthomonas axonopodis | 10.1 | Better than TDC (35.5) |

| 6q | Xanthomonas oryzae | 7.2 | Superior to bismerthiazol (57.2) |

Case Study 1: Antibacterial Screening

In a recent screening study, a series of derivatives based on the oxazole framework were synthesized and tested for antibacterial activity. Compounds exhibited varying degrees of effectiveness against plant pathogens, with some showing remarkable inhibition rates at concentrations significantly lower than standard treatments .

Case Study 2: Antiplasmodial Activity

Research into related oxadiazole compounds has revealed promising antiplasmodial activity against Plasmodium falciparum, suggesting that modifications to the oxazole structure could yield effective treatments for malaria . This highlights the potential of trifluoromethylated heterocycles in addressing infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(trifluoromethyl)-1,3-oxazole derivatives, and how are their structures validated?

- Methodology : A common approach involves multi-step reactions starting from cephalosporin derivatives. For example, thiourea and urea are used to form intermediates, followed by cyclization with 4-phenylbenzoyl bromide to yield 1,3-oxazole derivatives . Structural validation typically employs FT-IR for functional group analysis (e.g., C=O, C-F stretches) and to confirm substituent positions and trifluoromethyl integration. Purity is assessed via thin-layer chromatography (TLC) .

Q. How are the physicochemical properties of this compound derivatives characterized?

- Methodology : Key properties include melting point determination (differential scanning calorimetry), molecular weight verification via HRMS, and solubility profiling in polar/nonpolar solvents. Density functional theory (DFT) calculations may predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in trifluoromethyl-substituted oxazoles?

- Methodology : is essential due to the distinct chemical shifts of CF groups based on electronic environments. For example, in fluorinated benzyl-oxazole derivatives (e.g., 6j–6l), resolves para- vs. meta-substitution patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in fluorinated oxazole synthesis?

- Methodology : Catalytic systems (e.g., Pd/C or CuI) improve cycloaddition efficiency for trifluoromethyl incorporation. Solvent selection (e.g., toluene for Friedel-Crafts reactions) and temperature control (reflux vs. room temperature) mitigate side reactions. For example, p-toluenesulfonic acid in toluene achieved 85% yield for a benzo[d]oxazole derivative .

Q. Why do some this compound derivatives exhibit unexpected inactivity in antimicrobial assays despite structural similarities to active analogs?

- Data Contradiction Analysis : Inactive compounds (e.g., 4b–4f) often lack electron-withdrawing groups (e.g., Br at the para-position) critical for target binding. PASS algorithm analysis shows low probabilities for anti-infective activity when substituents like benzyl/methyl dominate . Further SAR studies should prioritize halogenation or sulfonyl groups to enhance bioactivity .

Q. What computational strategies predict the anticancer potential of this compound derivatives?

- Methodology : Molecular docking against targets like inosine monophosphate dehydrogenase (IMPDH) or tubulin assesses binding affinity. DFT-derived electrostatic potential maps identify regions for functionalization (e.g., adding phenoxy groups to improve rigidity and receptor interactions) . In vitro validation via MTT assays on cancer cell lines (e.g., HeLa) confirms computational predictions .

Q. How do electron-donating vs. electron-withdrawing substituents influence the stability of this compound derivatives?

- Methodology : Substituent effects are studied via Hammett plots correlating σ values with reaction rates. For instance, electron-withdrawing groups (e.g., -SOMe) stabilize oxazole rings against hydrolysis, while electron-donating groups (e.g., -OMe) increase susceptibility. Stability is quantified via accelerated degradation studies under acidic/alkaline conditions .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for trifluoromethyl incorporation to avoid hydrolysis .

- Characterization : Combine HRMS with for unambiguous structural assignment .

- Biological Testing : Use orthogonal assays (e.g., MIC + biofilm inhibition) to confirm antimicrobial activity and reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.